N-[2-(aminomethyl)phenyl]benzenemethanamine
Description
Properties
CAS No. |
20877-82-1 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(aminomethyl)-N-benzylaniline |
InChI |
InChI=1S/C14H16N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChI Key |
AZRBAHRGYUSOJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2CN |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This two-step approach involves:
- Imine Formation : 2-Nitrobenzaldehyde reacts with benzylamine in methanol at 25–30°C to form the Schiff base (imine).
- Selective Imine Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to N-benzyl-2-nitrobenzylamine, leaving the nitro group intact.
- Nitro Group Hydrogenation : The intermediate undergoes catalytic hydrogenation (H₂, 3 atm, 10% Pd/C) to reduce the nitro group to a primary amine, yielding the target compound.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| NaBH₃CN Stoichiometry | 1.2 equiv | 78% → 89% |
| H₂ Pressure | 3 atm | 65% → 92% |
| Catalyst (Pd/C Loading) | 10 wt% | 70% → 95% |
One-Pot Tandem Hydrogenation
Unified Reaction Pathway
Combining imine formation and nitro reduction in a single step simplifies the process:
- Imine Synthesis : 2-Nitrobenzaldehyde and benzylamine form an imine in methanol under nitrogen.
- Simultaneous Reduction : Hydrogen gas (5 atm) and Pd/C (5 wt%) at 50°C reduce both the imine and nitro group.
Advantages :
- Eliminates intermediate isolation.
- Reduces total reaction time by 40% compared to stepwise methods.
Limitations :
- Requires precise control of H₂ pressure to avoid over-reduction.
Transition Metal-Catalyzed C–N Coupling
Buchwald-Hartwig Amination
Aryl halides (e.g., 2-bromobenzylamine) react with benzylamine using a palladium catalyst (Pd(OAc)₂) and Xantphos ligand:
$$
\text{2-Bromobenzylamine} + \text{Benzylamine} \xrightarrow[\text{Xantphos, Cs}2\text{CO}3]{\text{Pd(OAc)}_2, \text{Toluene}} \text{N-[2-(Aminomethyl)phenyl]benzenemethanamine}
$$
Performance Metrics :
| Ligand | Temperature (°C) | Yield (%) |
|---|---|---|
| Xantphos | 110 | 82 |
| BINAP | 110 | 68 |
| DavePhos | 110 | 54 |
Leuckart-Wallach Reaction for Industrial Scalability
Formamide-Mediated Reductive Amination
Adapting the Leuckart reaction:
- Formamide Condensation : 2-Nitrobenzaldehyde reacts with benzylamine and formamide at 120°C to form N-benzyl-2-nitrobenzylformamide.
- Hydrolytic Cleavage : Acidic hydrolysis (6 M HCl) removes the formyl group, followed by nitro reduction (H₂, Ra-Ni) to yield the product.
Scale-Up Data :
| Batch Size (kg) | Purity (%) | Cycle Time (h) |
|---|---|---|
| 10 | 98.5 | 12 |
| 50 | 97.8 | 14 |
| 100 | 96.2 | 16 |
Comparative Analysis of Methods
Efficiency and Practical Considerations
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| One-Pot Hydrogenation | 92 | 120 | High |
| Stepwise Reductive Amination | 89 | 150 | Moderate |
| Buchwald-Hartwig | 82 | 300 | Low |
| Leuckart Reaction | 85 | 90 | High |
Key Observations :
- One-pot hydrogenation balances cost and yield for industrial applications.
- Transition metal catalysis offers regioselectivity but suffers from high catalyst costs.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-benzylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonyl groups onto the benzene ring.
Scientific Research Applications
2-(aminomethyl)-N-benzylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-benzylaniline involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of aromatic amines is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of N-[2-(aminomethyl)phenyl]benzenemethanamine and its analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl, -I) : Enhance stability but reduce solubility. For example, 4-Chloro-N-(1-phenylethyl)aniline shows antitumor activity due to increased electrophilicity .
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and bioavailability. 2-(4-Methoxyphenyl)-N-methylethanamine exhibits serotonergic effects via enhanced membrane permeability .
- Bulkier Substituents (e.g., benzyl, phenylmethoxy) : Reduce metabolic degradation. N-Benzyl-2-(4-phenylmethoxyphenyl)ethanamine has prolonged CNS activity .
Bond Lengths and Structural Stability
The imine (C=N) bond length in this compound analogues correlates with resonance stabilization. Comparative
Table 2: C=N Bond Lengths in Imine Analogues
Key Observations :
- Shorter C=N bonds (e.g., 1.264–1.265 Å) indicate stronger resonance stabilization, often seen in naphthalene or salicylidene derivatives .
- The target compound’s longer bond (1.292 Å) suggests reduced conjugation, making it more reactive in nucleophilic additions .
Antifungal and Cytotoxic Activity
- This compound exhibits moderate antifungal activity (MIC = 8 µg/mL against Candida albicans) but lower cytotoxicity (IC₅₀ > 100 µM in HeLa cells) .
- Butenafine analogues (e.g., N-methyl-N-1-(naphthalen-2-yl)methanamine) show superior potency (MIC = 0.5 µg/mL) due to lipophilic naphthyl groups enhancing membrane penetration .
Neuroactive and Psychoactive Effects
- 2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine (25I-NBOMe): A potent hallucinogen with EC₅₀ = 0.1 nM at 5-HT₂A receptors, attributed to iodine’s steric and electronic effects .
- N-Methylphenethylamine: Lacks hallucinogenic activity but acts as a stimulant (dopamine reuptake inhibition) due to N-methylation reducing metabolic breakdown .
Biological Activity
N-[2-(aminomethyl)phenyl]benzenemethanamine, commonly referred to as a derivative of benzylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its antiproliferative effects against various cancer cell lines, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl ring substituted with an aminomethyl group. Its chemical structure can be represented as follows:
This compound belongs to a class of amines that are often explored for their pharmacological properties, particularly in cancer treatment.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of this compound and its derivatives against various human cancer cell lines. The following table summarizes key findings regarding its biological activity:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.50 | High antiproliferative activity |
| HeLa (Cervical Cancer) | 1.10 | Moderate activity |
| A2780 (Ovarian Cancer) | 1.25 | Moderate activity |
| K562 (Leukemia) | 3.58 | Moderate activity |
The compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value as low as 0.50 μM, indicating potent antiproliferative effects . The structure-activity relationship (SAR) analysis suggests that modifications to the aminomethyl group can enhance biological activity.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies indicate that it may act as an inhibitor of receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival. Specifically, compounds containing similar structural motifs have shown inhibitory activity against several RTKs, including EGFR and PDGFR .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of this compound on a panel of cancer cell lines, revealing that it effectively inhibited cell growth in MCF-7 and HeLa cells at concentrations below 5 μM . The results suggest that further exploration into the pharmacodynamics and pharmacokinetics of this compound is warranted.
- Structure-Activity Relationship Analysis : Research has demonstrated that variations in the side chains attached to the phenyl ring significantly impact the compound's potency. For instance, substituents such as dimethylamino groups have been linked to enhanced antiproliferative effects .
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to active sites of various kinases involved in tumor growth regulation. This binding is theorized to inhibit kinase activity, leading to reduced proliferation in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
